molecular formula C6H4BBrF2O2 B1284244 3-Bromo-2,6-difluorophenylboronic acid CAS No. 352535-84-3

3-Bromo-2,6-difluorophenylboronic acid

Cat. No. B1284244
M. Wt: 236.81 g/mol
InChI Key: IOPHTXLBAFNMMI-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluorophenylboronic acid is a boronic acid derivative characterized by the presence of bromine and fluorine substituents on the aromatic ring. While the specific compound is not directly studied in the provided papers, related boronic acids and their derivatives are frequently utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, due to their ability to form stable covalent bonds with various organic substrates .

Synthesis Analysis

The synthesis of arylboronic acids often involves the use of halogenated precursors, where a lithium-halogen exchange is followed by a quenching step with a boron reagent. This method has been successfully applied to produce 3-pyridylboronic acid and could potentially be adapted for the synthesis of 3-bromo-2,6-difluorophenylboronic acid . Additionally, the halodeboronation of aryl boronic acids has been demonstrated as a versatile transformation, which could be relevant for the synthesis or further functionalization of 3-bromo-2,6-difluorophenylboronic acid .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is crucial for their reactivity and interaction with other molecules. Studies involving similar compounds, such as 3,5-difluorophenylboronic acid, have shown that these molecules can exist in monomeric or dimeric forms, with the potential for hydrogen bonding between the boronic acid groups10. The presence of halogen substituents can influence the electronic properties and steric hindrance, affecting the overall geometry and reactivity of the molecule.

Chemical Reactions Analysis

Arylboronic acids are known for their participation in various chemical reactions, particularly in cross-coupling reactions to form biaryl compounds. The Suzuki-Miyaura coupling is a prime example, where arylboronic acids react with aryl halides in the presence of a palladium catalyst to form C-C bonds . The reactivity can be influenced by the electronic and steric properties of the substituents on the aryl ring, as well as the nature of the catalyst and ligands involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-2,6-difluorophenylboronic acid can be inferred from studies on similar compounds. For instance, spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis have been employed to characterize the structural and electronic features of 3,5-difluorophenylboronic acid10. These methods provide insights into the vibrational modes, electronic transitions, and molecular interactions that are likely to be present in 3-bromo-2,6-difluorophenylboronic acid as well. Additionally, the presence of halogen atoms is known to affect the acidity of the boronic acid group and its ability to form stable complexes with various substrates10.

Scientific Research Applications

Synthesis and Chemical Transformations

3-Bromo-2,6-difluorophenylboronic acid is utilized in various synthetic pathways and chemical transformations. For instance, it is employed in the Suzuki reaction, a prominent technique in organic synthesis for creating carbon-carbon bonds. This process is instrumental in synthesizing diverse compounds like 3,5-disubstituted 2-fluoropyridines and 2-pyridones, as demonstrated in studies by Sutherland and Gallagher (2003) (Sutherland & Gallagher, 2003). Similarly, Szumigala et al. (2004) explored the halodeboronation of aryl boronic acids, including variants of difluorophenylboronic acid, to produce compounds like 2-bromo-3-fluorobenzonitrile (Szumigala et al., 2004).

Spectroscopic and Structural Analysis

Studies have also been conducted on the spectroscopic and structural analysis of compounds similar to 3-Bromo-2,6-difluorophenylboronic acid. Karabacak et al. (2014) analyzed the spectroscopic properties of 3,5-difluorophenylboronic acid, which shares structural similarities, using techniques like FT-IR, FT-Raman, and NMR (Karabacak et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, compounds derived from boronic acids, including those similar to 3-Bromo-2,6-difluorophenylboronic acid, have found applications in the development of organic light-emitting diodes (OLEDs). Jadhav et al. (2017) explored the aggregation-induced emission, mechanochromic, and electroluminescence behavior of phenanthroimidazoles, synthesized using the Suzuki cross-coupling reaction involving compounds related to difluorophenylboronic acid (Jadhav et al., 2017).

Catalysis

Arylboron compounds, like 3-Bromo-2,6-difluorophenylboronic acid, have been identified as effective catalysts in various organic transformations. Ishihara and Yamamoto (1999) discussed the role of arylboron compounds as acid catalysts in organic synthetic transformations, highlighting their utility in diverse chemical reactions (Ishihara & Yamamoto, 1999).

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

While there are many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Therefore, future research could focus on developing more efficient methods for the protodeboronation of boronic esters like 3-Bromo-2,6-difluorophenylboronic acid.

properties

IUPAC Name

(3-bromo-2,6-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPHTXLBAFNMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584262
Record name (3-Bromo-2,6-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,6-difluorophenylboronic acid

CAS RN

352535-84-3
Record name B-(3-Bromo-2,6-difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352535-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-2,6-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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